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  • Product: 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine
  • CAS: 1286274-50-7

Core Science & Biosynthesis

Foundational

Physicochemical properties and characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

An In-depth Technical Guide Topic: Physicochemical Properties and Characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine Introduction: A Strategic Building Block in Modern Drug Discovery 1-Boc-4-(((3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Physicochemical Properties and Characterization of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

Introduction: A Strategic Building Block in Modern Drug Discovery

1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine is a heterobifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure strategically combines three key pharmacophoric elements:

  • A piperidine ring , a ubiquitous scaffold in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional vector for substituent exploration.

  • A tert-butyloxycarbonyl (Boc) protecting group , which masks the secondary amine of the piperidine, enabling regioselective functionalization at the aminopyridine moiety.

  • A 3-amino-2-oxypyridine core , which presents a nucleophilic amino group and a pyridyl nitrogen, offering multiple points for diversification and interaction with biological targets.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties and a robust framework for the analytical characterization of this compound. The methodologies described are grounded in established principles, ensuring scientific integrity and reproducibility.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug development. These parameters govern its behavior in both chemical reactions and biological systems.

Key Physicochemical Descriptors

The properties of 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine are summarized below. These values are calculated based on its chemical structure and are essential for predicting its solubility, permeability, and potential for forming stable salts.

PropertyValueSource / Method
Molecular Formula C₁₆H₂₅N₃O₃-
Molecular Weight 307.39 g/mol -
Appearance Expected to be a solid at room temperature.Based on similar structures[1]
pKa (Predicted) pKa1 ≈ 6.0-7.0 (Pyridyl N), pKa2 ≈ 3.5-4.5 (Aniline-like NH₂)Theoretical prediction based on substituted aminopyridines[2][3][4]
LogP (Predicted) ~2.0 - 2.5Calculated (e.g., using XLogP3 models)

Expert Insights on pKa: The molecule possesses two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is expected to be the more basic site, analogous to 3-aminopyridine.[2] The Boc-protected piperidine nitrogen is non-basic under physiological conditions. Accurate pKa determination is critical as it dictates the ionization state at physiological pH, profoundly impacting solubility, cell permeability, and target engagement.

Comprehensive Structural Characterization

Confirming the identity and structure of a synthesized molecule is a non-negotiable step in chemical research. A multi-technique approach, as outlined below, provides orthogonal data points for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on analogous structures like 1-Boc-4-(aminomethyl)piperidine and substituted pyridines, the following proton signals are predicted.[5][6]

AssignmentPredicted Shift (δ, ppm)MultiplicityKey Features
Boc (t-butyl)~1.45Singlet (s)9H, characteristic intense signal.
Piperidine CH₂ (axial)~1.20 - 1.40Multiplet (m)Shielded protons.
Piperidine CH₂ (equatorial)~1.70 - 1.90Multiplet (m)Deshielded protons.
Piperidine CH~1.90 - 2.10Multiplet (m)Methine proton at C4.
Piperidine N-CH₂ (axial)~2.70 - 2.90Multiplet (m)Protons adjacent to the Boc-protected nitrogen.
Piperidine N-CH₂ (equatorial)~4.00 - 4.20Multiplet (m)Deshielded due to the carbamate.
Methylene Linker (-O-CH₂-)~4.10 - 4.30Doublet (d)Connects the piperidine to the ether oxygen.
Pyridine NH₂~5.00 - 5.50Broad Singlet (br s)2H, exchangeable with D₂O.
Pyridine H4~6.90 - 7.10Doublet of Doublets (dd)Aromatic proton.
Pyridine H5~7.50 - 7.70Doublet of Doublets (dd)Aromatic proton.
Pyridine H6~7.80 - 8.00Doublet of Doublets (dd)Aromatic proton.
  • ¹³C NMR (Carbon NMR): This provides a count of the unique carbon environments in the molecule.

AssignmentPredicted Shift (δ, ppm)
Boc C(CH₃)₃~28.5
Piperidine C3, C5~29.0 - 31.0
Piperidine C4~35.0 - 37.0
Piperidine C2, C6~40.0 - 44.0
Methylene Linker (-O-CH₂-)~70.0 - 72.0
Boc C(CH₃)₃~79.5
Pyridine C4~120.0 - 122.0
Pyridine C6~135.0 - 138.0
Pyridine C5~140.0 - 142.0
Pyridine C3~145.0 - 148.0
Pyridine C2~155.0 - 158.0
Boc C=O~154.0 - 155.0
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and providing fragmentation data that supports the proposed structure.

  • Technique of Choice: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the presence of basic nitrogen atoms that are readily protonated.

  • Expected Ionization: The primary observed ion will be the protonated molecule, [M+H]⁺.

    • Calculated [M+H]⁺: 308.1969 m/z

  • Key Fragmentation Pathways:

    • Loss of Boc Group: A characteristic fragmentation involves the loss of the tert-butoxycarbonyl group (-100 Da) or isobutylene (-56 Da), which is a strong indicator of the presence of the Boc protecting group.

    • Piperidine Ring Opening: Cleavage within the piperidine ring can also occur.

    • Cleavage at the Ether Linkage: Scission of the C-O bond of the ether can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
2975 - 2850C-H Stretch (aliphatic)Piperidine, Boc, CH₂ linker
~1690C=O Stretch (carbamate)Boc Group
1600 - 1450C=C and C=N StretchPyridine Ring
1250 - 1150C-O Stretch (ether and carbamate)C-O-C and O-C=O

Purity Assessment: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[7] A robust method must be specific, sensitive, and reproducible.

Logical Workflow for Purity Validation

The process of validating compound purity is a systematic workflow designed to ensure confidence in the final result. It involves using orthogonal methods and careful data analysis.[8]

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Validation prep Synthesized Compound (Accurate Weighing & Dissolution) hplc HPLC-UV Analysis (Primary Method) prep->hplc ms LC-MS Analysis (Identity Confirmation) prep->ms std Preparation of Calibration Standards std->hplc process Peak Integration & Quantification hplc->process impurity Impurity Identification (Mass Spectra) ms->impurity report Purity Calculation & Final Validation Report process->report impurity->report

Caption: Workflow for HPLC-based purity validation.

Recommended HPLC Method

This protocol is designed for a standard reversed-phase HPLC system with UV detection.

  • Rationale for Method Selection: Reversed-phase chromatography is ideal for molecules of moderate polarity like this one. The C18 stationary phase provides excellent retention. A buffered mobile phase is crucial to control the ionization of the basic nitrogens, ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.

Step-by-Step Protocol:

  • System Preparation:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1.0 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For quantitative analysis, a calibration curve should be constructed using standards of known concentration.[7]

Solubility Determination

Solubility is a critical parameter for any compound intended for biological testing. Poor aqueous solubility can be a major hurdle in drug development.

Experimental Workflow: Kinetic Solubility Assay

The shake-flask method is a standard approach for determining thermodynamic solubility, but a higher-throughput kinetic assay is often used in early discovery.[9]

G start Start: High-Concentration DMSO Stock add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) to DMSO Stock in a 96-well Plate start->add_buffer incubate Incubate & Shake (e.g., 2 hours at 25°C) to Allow Precipitation add_buffer->incubate filter Filter to Remove Precipitate (Using a filter plate) incubate->filter analyze Analyze Supernatant (via HPLC-UV or LC-MS/MS) filter->analyze quantify Quantify Concentration Against a Calibration Curve analyze->quantify end Result: Kinetic Solubility (µg/mL or µM) quantify->end

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dispense 2 µL of the DMSO stock into a well of a 96-well plate.

  • Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to the well. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Filter the mixture through a 0.45 µm filter plate to remove any precipitated compound.

  • Analyze the filtrate using the HPLC method described in Section 3.0.

  • Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to a calibration curve prepared from the DMSO stock solution. The resulting concentration is the kinetic solubility.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.

  • Toxicity: While specific toxicity data is not available, compounds containing aminopyridine and piperidine scaffolds should be handled as potentially hazardous. Similar molecules may cause skin and eye irritation.[10]

References

  • HPLC-UV Analysis of Piperidine-Containing Compounds.
  • McLaughlin, J.C. Experiment 27 - Amines and Amides. Chemistry LibreTexts.
  • Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM.
  • Ilim, M. (2005). Acidity Study on 3-Substituted Pyridines. Molecules.
  • Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF.
  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents. BenchChem Technical Guides.
  • 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum. ChemicalBook.
  • Comparative Guide to Purity Validation of Synthesized 4-(3-Hydroxyphenyl)piperidine: HPLC-MS vs. GC-MS. BenchChem Technical Guides.
  • 1-N-Boc-4-(3-Aminomethylpyridyl)piperidine. Merck.
  • 1-Boc-4-(3-Aminopyridin-2-yl)piperazine. Merck.
  • 1-BOC-3-Aminopiperidine. PubChem.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine: A Technical Guide for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (CAS: 1286274-50-7) Executive Summary & Structural Overview In modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (CAS: 1286274-50-7)

Executive Summary & Structural Overview

In modern medicinal chemistry, the piperidine ring serves as a highly privileged scaffold. When functionalized with a 3-aminopyridine moiety via a methylene ether linkage, the resulting compound—1 [2]—exhibits complex stereoelectronic properties. The tert-butyloxycarbonyl (Boc) group provides lipophilicity and amine protection, while the 3-aminopyridine acts as a versatile hydrogen-bonding pharmacophore frequently utilized in kinase inhibitor design [1].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a list of peaks, but as a self-validating system. The NMR spectra of this compound are governed by three mechanistic phenomena:

  • Carbamate Rotameric Exchange: The partial double-bond character of the Boc N-C(=O) bond restricts rotation, causing diagnostic line broadening in the piperidine ring.

  • Mesomeric Shielding: The strong π-donating effect of the C3-amino group drastically alters the electron density of the pyridine ring.

  • Through-Bond Connectivity: The ether linkage bridges two distinct spin systems, requiring 2D HMBC for unambiguous assignment.

Methodology: Self-Validating NMR Protocols

To ensure absolute trustworthiness and reproducibility, the experimental protocol must be designed with causality in mind. Every parameter chosen below serves a specific diagnostic purpose.

Protocol 1: Sample Preparation & Acquisition
  • Solvent Selection: Chloroform-d (CDCl₃) is selected due to its excellent solvation properties for lipophilic Boc-protected amines. The residual CHCl₃ proton signal (δ 7.26 ppm) and ¹³C signal (δ 77.16 ppm) serve as intrinsic internal references, eliminating the need for external TMS and preventing chemical shift artifacts [3].

  • Concentration & Purity: Dissolve 20 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃. High concentration in ¹³C NMR is critical to achieve an adequate signal-to-noise (S/N) ratio for the quaternary Boc carbonyl and pyridine carbons [4].

  • Temperature Control (Critical Step): Maintain the probe temperature strictly at 298 K .

    • Causality: At room temperature, the rotation around the carbamate C-N bond is in the intermediate exchange regime on the NMR timescale. This intentionally induces line broadening in the equatorial H-2 and H-6 protons. Observing this broadening is a self-validating diagnostic feature confirming the intact N-Boc piperidine structure.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 30° pulse angle, 2.0 s relaxation delay (D1) to ensure complete longitudinal relaxation (T1) of all protons.

    • ¹³C NMR: 100 MHz, power-gated broadband proton decoupling (WALTZ-16), D1 = 2.5 s.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing (Phasing, Baseline Corr.) C->D E Structural Elucidation & Peak Assignment D->E

Step-by-step NMR workflow for structural elucidation.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: the highly shielded aliphatic Boc/piperidine protons, the mid-field ether linkage, and the deshielded aromatic pyridine protons.

Mechanistic Insight: The 3-aminopyridine ring exhibits highly diagnostic shifts. The primary amine at C-3 acts as a strong π-donor via resonance, pushing electron density onto the ortho (H-4') and para (H-6') positions, thereby shielding them relative to a standard pyridine ring [5]. To self-validate the assignment of the NH₂ peak at δ 3.85 ppm, a D₂O shake experiment is mandatory; the peak will disappear due to rapid deuterium exchange.

Table 1: ¹H NMR Chemical Shifts and Assignments
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
Boc-CH₃ 1.46s9H-C(CH₃)₃
Piperidine H-3ax, H-5ax 1.25m2H-Axial protons on C-3/C-5
Piperidine H-3eq, H-5eq 1.85m2H-Equatorial protons on C-3/C-5
Piperidine H-4 2.05m1H-Aliphatic methine
Piperidine H-2ax, H-6ax 2.75br t2H~12.0Axial protons adjacent to N
Pyridine NH₂ 3.85br s2H-Primary amine (D₂O exchangeable)
Piperidine H-2eq, H-6eq 4.15br s2H-Eq. protons adjacent to N (rotamer broadened)
Linker -CH₂-O- 4.22d2H6.5Methylene attached to oxygen
Pyridine H-5' 6.72dd1H7.5, 5.0Aromatic proton meta to NH₂
Pyridine H-4' 6.90dd1H7.5, 1.5Aromatic proton ortho to NH₂
Pyridine H-6' 7.52dd1H5.0, 1.5Aromatic proton para to NH₂

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The most critical diagnostic peaks are the quaternary carbons, which require careful baseline phasing to identify due to their lack of Nuclear Overhauser Effect (NOE) enhancement.

Mechanistic Insight: The C-2' carbon of the pyridine ring is highly deshielded (δ 152.5 ppm) due to the electronegativity of the directly attached ether oxygen. Conversely, the C-5' carbon (δ 114.2 ppm) is heavily shielded due to the combined para-resonance effect from the C-2 oxygen and meta-resonance dynamics from the C-3 amine.

Table 2: ¹³C NMR Chemical Shifts and Assignments
Carbon EnvironmentChemical Shift (δ, ppm)TypeStructural Assignment
Boc-CH₃ 28.5CH₃tert-Butyl methyls (3C)
Piperidine C-3, C-5 28.8CH₂Aliphatic methylenes (2C)
Piperidine C-4 36.2CHAliphatic methine
Piperidine C-2, C-6 43.8CH₂N-adjacent methylenes (2C, rotamer broadened)
Linker -CH₂-O- 70.8CH₂Oxygen-bearing methylene
Boc-Cq 79.4CqQuaternary tert-butyl carbon
Pyridine C-5' 114.2CHAromatic methine
Pyridine C-4' 121.5CHAromatic methine
Pyridine C-3' 130.8CqAmine-bearing aromatic carbon
Pyridine C-6' 135.6CHAromatic methine
Pyridine C-2' 152.5CqOxygen-bearing aromatic carbon
Boc C=O 154.8CqCarbamate carbonyl

2D NMR Workflows for Unambiguous Assignment

To bridge the gap between the isolated spin systems (the piperidine ring and the pyridine ring), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required.

The structural integrity of the molecule is validated by observing the ³J coupling between the linker methylene protons (δ 4.22) and the C-2' quaternary carbon of the pyridine ring (δ 152.5). Without this specific correlation, the position of the ether linkage cannot be definitively proven.

HMBC_Correlations N1 H-4' (Pyridine) δ 6.90 N2 C-3' (C-NH2) δ 130.8 N1->N2 2J HMBC N3 C-2' (C-O) δ 152.5 N1->N3 3J HMBC N4 CH2 (Linker) δ 4.22 N4->N3 3J HMBC N6 C-4 (Piperidine) δ 36.2 N4->N6 2J HMBC N5 H-6' (Pyridine) δ 7.52 N5->N2 3J HMBC

Key HMBC correlations validating the ether linkage and pyridine substitution.

References

  • Source: huatengsci.
  • 1.
  • Source: escholarship.
  • Source: benchchem.
  • Source: benchchem.

Sources

Foundational

The Role of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine in Targeted Drug Discovery: A Privileged Scaffold for Kinase Inhibition

An In-Depth Technical Guide for Drug Discovery Professionals Executive Summary In the landscape of targeted drug discovery, particularly in the pursuit of novel protein kinase inhibitors, certain molecular scaffolds emer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of targeted drug discovery, particularly in the pursuit of novel protein kinase inhibitors, certain molecular scaffolds emerge as "privileged" due to their inherent ability to interact with conserved structural motifs across target families. The aminopyridine core is one such scaffold, renowned for its efficacy as an ATP-competitive inhibitor.[1][2] This technical guide provides a deep dive into the strategic utility of a key building block, 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine . We will dissect its molecular architecture, elucidate its primary mechanism of action as a kinase hinge-binder, and provide field-proven insights into its synthetic applications, with a focus on the development of Janus Kinase (JAK) inhibitors.[3][4] This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols and strategic considerations for leveraging this versatile intermediate in targeted therapy programs.

Molecular Profile: Deconstructing a Versatile Intermediate

The strategic value of 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine lies in its modular design, which cleverly separates the target-engaging pharmacophore from a versatile scaffold ripe for optimization.

  • The 3-Aminopyridin-2-yl Ether Moiety: This is the core pharmacophore. The specific arrangement of the pyridine nitrogen and the exocyclic amino group is crucial for its function. It acts as a bioisostere for the adenine base of ATP, enabling it to form critical hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[5][6]

  • The Methylene Ether Linker: This flexible linker connects the aminopyridine pharmacophore to the piperidine ring, providing the correct spatial orientation for optimal interaction with the kinase hinge while allowing the piperidine to project out towards the solvent-exposed region of the ATP pocket.

  • The 1-Boc-4-(methyl)piperidine Scaffold: The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which can be used to probe interactions with less conserved regions of the target, thereby driving potency and selectivity.[7][8] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key synthetic handle. It renders the nitrogen unreactive, allowing for chemistry to be performed on other parts of the molecule, and can be removed under specific, mild acidic conditions, revealing a secondary amine ready for subsequent elaboration.

The Hinge-Binding Paradigm: A Mechanism of Action

The vast majority of clinically approved kinase inhibitors are ATP-competitive, targeting the ATP binding site.[9] This site is characterized by a flexible "hinge" region that connects the N- and C-lobes of the kinase domain. The adenine portion of ATP forms a canonical hydrogen bond pattern with the backbone of this hinge.[10] The 2-aminopyridine motif is a master of molecular mimicry in this context.

The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This pattern allows it to engage the backbone amide and carbonyl groups of the kinase hinge, effectively anchoring the inhibitor in the active site and preventing ATP from binding.[5][10][11] This interaction is fundamental to the inhibitory activity of drugs derived from this scaffold.

cluster_kinase Kinase Hinge Region cluster_inhibitor Aminopyridine Moiety Hinge_NH Backbone N-H (GK+3) Py_N N Hinge_NH->Py_N Hinge_CO Backbone C=O (GK+1) Amine_NH2 NH₂ Amine_NH2->Hinge_CO H-Bond (Donor)

Figure 1: Aminopyridine interaction with the kinase hinge.

Synthetic Strategy and Workflow

1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine is not an end-product but a strategic intermediate. Its design facilitates a convergent synthesis approach where complex fragments are built separately and then combined. The Boc group ensures that the piperidine nitrogen does not interfere with earlier synthetic steps and provides a specific point for late-stage diversification.

A typical workflow involves:

  • Synthesis of the Core: Preparation of the 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine intermediate itself.

  • Boc Deprotection: Removal of the Boc group, typically with an acid like trifluoroacetic acid (TFA) or HCl in a non-nucleophilic solvent, to unmask the secondary amine of the piperidine.

  • Coupling Reaction: The newly freed amine is then coupled with another key fragment. In the case of many JAK inhibitors, this is often a heterocyclic core, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, via an SNAr reaction.[3][8] This step builds the final, more complex drug candidate.

cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compound Dispense Dispense compound and reagents into 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP solution Reagent_Prep->Dispense Incubate Incubate at room temp (e.g., 60 minutes) Dispense->Incubate Add_Antibody Add TR-FRET detection reagents (Eu-Antibody & APC-Tracer) Incubate->Add_Antibody Incubate_Detect Incubate (e.g., 30-60 min) Add_Antibody->Incubate_Detect Read_Plate Read plate on TR-FRET enabled plate reader Incubate_Detect->Read_Plate Calc_Ratio Calculate FRET Ratio Read_Plate->Calc_Ratio Plot_Curve Plot % Inhibition vs. [Compound] Calc_Ratio->Plot_Curve Calc_IC50 Calculate IC₅₀ value Plot_Curve->Calc_IC50

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Exploratory

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been compiled to provide a comprehensive overview of the anticipated toxicity and safety profile of 1-Boc-4-(((3-Aminopyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the anticipated toxicity and safety profile of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine. As of the date of publication, a specific Material Safety Data Sheet (MSDS) or comprehensive toxicological study for this exact molecule is not publicly available. The information herein is synthesized from safety data for structurally analogous compounds containing the 1-Boc-piperidine and aminopyridine moieties. This guide should be used as a starting point for risk assessment, and all laboratory operations should be conducted by trained personnel who can make independent safety evaluations.

Introduction and Structural Rationale for Hazard Assessment

1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine is a complex organic molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an aminopyridine moiety linked via an ether. The absence of specific safety data necessitates a predictive approach to its toxicological profile. This guide provides an in-depth analysis based on the known hazards of its constituent chemical classes.

  • 1-Boc-piperidine derivatives: The Boc-protected piperidine group is common in synthetic chemistry. While the Boc group itself is relatively benign, the core piperidine and its substituents can have biological activity. Related compounds like 4-amino-1-Boc-piperidine are known to be skin and eye irritants.[1][2]

  • Aminopyridine derivatives: Aminopyridines are a class of compounds known for their potential to cause skin, eye, and respiratory irritation.[3][4] Exposure to piperidines, a related class, may lead to effects on the nervous and cardiovascular systems.[4]

Therefore, it is prudent to handle 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine with the assumption that it possesses a combination of these hazards.

Predicted Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of structurally similar compounds, the following hazards are anticipated.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassHazard CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5][7][8]
Anticipated GHS Pictogram and Signal Word.

Toxicological Profile: An Evidence-Based Postulation

A detailed toxicological profile for this specific compound has not been established. However, based on its structural components, the following effects can be anticipated.

  • Acute Toxicity: Harmful if swallowed is a common classification for similar aminopyridine and Boc-piperidine derivatives.[5][6][7][8] Ingestion may lead to gastrointestinal irritation.

  • Skin and Eye Irritation: Direct contact with the skin is likely to cause irritation.[3][5][7][8] Contact with the eyes may cause serious irritation, and in some cases, severe damage.[1][4][9][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[3][7][8]

  • Sensitization: While not consistently reported for all analogs, some aminopyridine derivatives may cause skin sensitization upon repeated contact.[6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to suggest that this compound or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[11][12][13] However, the absence of data does not confirm the absence of effect, and appropriate handling precautions should still be taken.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict safety protocol is paramount when handling this compound. The following workflow outlines the necessary steps for risk mitigation.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_post Post-Handling A Conduct Pre-work Risk Assessment B Verify Functionality of Chemical Fume Hood A->B C Locate and Verify Emergency Equipment (Eyewash, Safety Shower) B->C D Don Nitrile Gloves (Inspect for tears) C->D Proceed to PPE E Wear Chemical Safety Goggles (Conforming to EN166 or NIOSH) D->E F Wear a Lab Coat (Fully buttoned) E->F G Handle exclusively inside a Chemical Fume Hood F->G Proceed to Handling H Avoid generation of dust and aerosols G->H I Keep container tightly closed when not in use H->I J Use non-sparking tools I->J K Decontaminate all surfaces and equipment J->K Proceed to Post-Handling L Dispose of waste in a properly labeled container K->L M Remove PPE and wash hands thoroughly L->M

Workflow for Safe Handling of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine.
Step-by-Step Handling Protocol:
  • Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9][11] Ensure that eyewash stations and safety showers are readily accessible.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][14]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[3][14] Inspect gloves for any signs of degradation or puncture before use.

    • Skin and Body Protection: A lab coat should be worn at all times.[3][14] For larger quantities, consider additional protective clothing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3][14] Do not eat, drink, or smoke in the laboratory.[12][14] Wash hands thoroughly after handling the compound.[3][12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13][14]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[13][14] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Accidental Release Measures:
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[3][14] Wear appropriate PPE as described in Section 4. Avoid breathing dust.[11]

  • Containment and Cleaning: For a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area.[11][14] Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3][14]

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][11] For larger fires, water spray or fog can be used.[11]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]

  • Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[14]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[11]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[11]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11][13]

Conclusion

While specific toxicological data for 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine is not yet available, a thorough analysis of its structural motifs allows for a predictive hazard assessment. It should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation. The implementation of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe laboratory practices are essential to mitigate the risks associated with its handling. This guide serves as a foundational document for researchers and drug development professionals to establish a comprehensive safety protocol for working with this and structurally related molecules.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)
  • Sigma-Aldrich. tert-Butyl 4-(5-aminopyridin-2-yl)
  • United Big Chemicals. (n.d.). MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291.
  • ChemicalBook. (2026). tert-butyl 4-(6-aminopyridin-3-yl)
  • Environmental Protection Agency (EPA). tert-Butyl 4-(6-aminopyridin-3-yl)
  • NextSDS. tert-butyl 4-(4-aminopyridin-2-yl)
  • NextSDS. 1-N-BOC-4-(4-AMINO-2-METHYLPHENOXY)PIPERIDINE.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • MedchemExpress.com. (2024). Safety Data Sheet: 1-Boc-4-(4-aminobutyl)piperazine.
  • PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.
  • Fisher Scientific. (n.d.).
  • Antibodies-online.com. (n.d.). 1-(2-Aminoethyl)piperidine.
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2024).
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. 1-Boc-4-(3-Aminopyridin-2-yl)piperazine.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

Introduction & Chemical Rationale The molecule 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine is a highly valuable bifunctional building block utilized extensively in medicinal chemistry, particularly in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The molecule 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine is a highly valuable bifunctional building block utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The scaffold features a protected piperidine ring linked via an ether bridge to a 3-aminopyridine core.

To achieve high purity and yield, the synthesis relies on a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation . This guide details the step-by-step methodology, the mechanistic causality behind reagent selection, and the in-process quality control (QC) metrics required to establish a self-validating experimental workflow.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Experimental Design

The first step involves the coupling of 1-Boc-4-(hydroxymethyl)piperidine with a 3-nitropyridine derivative. While 2-chloro-3-nitropyridine is a common electrophile, 2-fluoro-3-nitropyridine is strategically preferred. According to kinetic studies on SNAr reactions, the highly electronegative fluorine atom strongly stabilizes the transition state leading to the anionic Meisenheimer complex, significantly accelerating the rate-determining nucleophilic addition step ( [3]).

To facilitate this attack, the primary alcohol must be converted into a more reactive alkoxide. Sodium hydride (NaH) is utilized to ensure irreversible deprotonation, driving the equilibrium completely forward through the evolution of hydrogen gas ( [1]).

Mechanism Nuc Alkoxide Nucleophile (R-CH2-O⁻) SM 2-Fluoro-3-nitropyridine (Electron-deficient) Nuc->SM Nucleophilic Attack at C2 position MC Meisenheimer Complex (Anionic Intermediate) SM->MC Formation of tetrahedral intermediate Prod 2-Alkoxy-3-nitropyridine + F⁻ MC->Prod Elimination of F⁻ (Rearomatization)

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.

Detailed Protocol: Synthesis of Nitro Intermediate
  • Preparation : Charge an oven-dried 250 mL round-bottom flask with 1-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol, 1.0 equiv) and anhydrous THF (100 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath under a continuous nitrogen atmosphere. Add NaH (60% dispersion in mineral oil, 2.23 g, 55.7 mmol, 1.2 equiv) portion-wise over 10 minutes.

    • Causality: Gradual addition prevents thermal runaway from the exothermic deprotonation and controls H₂ gas evolution.

  • Alkoxide Formation : Stir the suspension for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition : Dissolve 2-fluoro-3-nitropyridine (6.93 g, 48.8 mmol, 1.05 equiv) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution via an addition funnel.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • In-Process QC (Self-Validation) :

    • TLC: Check progress using Hexanes/EtOAc (7:3). The starting alcohol is polar (Rf ~ 0.1), while the nitro intermediate is significantly less polar (Rf ~ 0.5) and highly UV-active.

    • LC-MS: Confirm the presence of the product mass (Expected [M+H]+ = 338.2).

  • Quench & Workup : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford 1-Boc-4-(((3-nitropyridin-2-yl)oxy)methyl)piperidine as a pale yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Causality & Experimental Design

The intermediate 1-Boc-4-(((3-nitropyridin-2-yl)oxy)methyl)piperidine contains a nitro group that must be reduced to the corresponding primary amine. The choice of reducing agent is critical to avoid cleaving the acid-sensitive Boc protecting group or the benzyl-like ether linkage. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere in methanol provides a mild, neutral, and highly efficient method that avoids the harsh acidic conditions of dissolving metal reductions ( [2]).

Workflow A 1-Boc-4-(hydroxymethyl) piperidine B 2-Fluoro-3-nitropyridine + NaH / THF A->B Deprotonation C Intermediate: Nitro-pyridine derivative B->C SNAr Reaction 0°C to RT D H2, Pd/C MeOH C->D Purify & Isolate E Final Product: 3-Aminopyridine derivative D->E Catalytic Reduction

Caption: Synthetic workflow from 1-Boc-4-(hydroxymethyl)piperidine to the final 3-aminopyridine.

Detailed Protocol: Synthesis of Final Amine
  • Preparation : Dissolve the purified 1-Boc-4-(((3-nitropyridin-2-yl)oxy)methyl)piperidine (10.0 g, 29.6 mmol, 1.0 equiv) in HPLC-grade Methanol (100 mL) in a 250 mL round-bottom flask.

  • Degassing : Degas the solution by bubbling nitrogen gas through it for 5 minutes.

  • Catalyst Addition : Carefully add 10% Pd/C (1.0 g, 10% wt/wt).

    • Safety Causality: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a blanket of inert gas.

  • Hydrogenation : Evacuate the flask using a vacuum line and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle 3 times to ensure a pure H₂ atmosphere.

  • Reaction Propagation : Stir the suspension vigorously at room temperature for 6 hours.

  • In-Process QC (Self-Validation) :

    • Visual: The reaction mixture will transition from a yellow solution to a colorless/pale suspension as the nitro group is reduced.

    • LC-MS: Confirm the complete disappearance of the starting material and the emergence of the product mass (Expected [M+H]+ = 308.2).

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (50 mL) and EtOAc (50 mL). Do not let the filter cake dry out completely to prevent fires.

  • Isolation : Concentrate the filtrate under reduced pressure to afford 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine as an off-white solid. The product is typically >95% pure at this stage, but can be recrystallized from Hexanes/EtOAc if necessary.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, molecular weights, and expected yields for a standard 10-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-4-(hydroxymethyl)piperidine 215.291.010.0 g (46.4 mmol)Starting Material
NaH (60% dispersion in oil) 24.001.22.23 g (55.7 mmol)Base
2-Fluoro-3-nitropyridine 142.091.056.93 g (48.8 mmol)Electrophile
THF (Anhydrous) 72.11-120 mLSolvent
Nitro Intermediate 337.371.0~13.3 g (85% yield)Intermediate
10% Pd/C -10% wt/wt1.33 gCatalyst
Methanol 32.04-100 mLSolvent
Final Amine Product 307.391.0~11.5 g (95% yield)Final Product

References

  • Title : The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions | Source : ResearchGate | URL : [Link][2]

  • Title : Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications | Source : epdf.pub | URL : [Link][3]

Application

Application Note: Two-Step Functionalization and Suzuki-Miyaura Cross-Coupling of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine

Executive Summary 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (CAS: 1286274-50-7) is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (CAS: 1286274-50-7) is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of complex kinase inhibitors. The molecule features a basic pyridine core, an ether linkage, and a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group.

Directly utilizing the 3-amino group in cross-coupling reactions is challenging due to the potential for palladium catalyst poisoning by the Lewis basic amine and pyridine nitrogen atoms [1]. Therefore, standard medicinal chemistry workflows require converting the primary amine into a halide (e.g., bromide) prior to Suzuki-Miyaura cross-coupling. This Application Note details a highly optimized, self-validating protocol for the anhydrous Sandmeyer bromination of the substrate—specifically designed to prevent Boc deprotection—followed by a robust Suzuki-Miyaura cross-coupling methodology.

Mechanistic Strategy & Causality (The "Why")

As an Application Scientist, it is critical to understand that protocols cannot be blindly applied to highly functionalized substrates. The structural features of this specific piperidine derivative dictate the following experimental choices:

The Anhydrous Sandmeyer Requirement

Classic Sandmeyer reactions convert anilines/aminopyridines to diazonium salts using sodium nitrite ( NaNO2​ ) in strong aqueous acids (e.g., HBr , HCl , H2​SO4​ ). Applying these standard conditions to this substrate will result in the immediate and quantitative cleavage of the acid-sensitive N-Boc protecting group.

The Solution: To preserve the Boc group, we employ the Doyle-Kirmse anhydrous Sandmeyer modification [2]. By using tert-butyl nitrite ( t -BuONO) as the diazotizing agent and Copper(II) bromide ( CuBr2​ ) as both the single-electron transfer (SET) agent and the halide source in anhydrous acetonitrile, the reaction proceeds through a neutral radical pathway. This perfectly preserves the Boc group while efficiently installing the bromine atom at the 3-position of the pyridine ring.

Overcoming Catalyst Poisoning in Suzuki-Miyaura Coupling

Pyridines are notorious for coordinating to palladium, displacing monodentate phosphine ligands (like PPh3​ ), and causing the catalyst to precipitate as inactive "palladium black" [1]. The Solution: We utilize Pd(dppf)Cl2​ , a catalyst with a rigid bidentate ligand (1,1'-bis(diphenylphosphino)ferrocene). The bite angle of dppf forms a tight chelate with the palladium center, preventing displacement by the substrate's pyridine nitrogen and ensuring a long catalyst lifetime at elevated temperatures [3].

Experimental Workflow

Workflow Substrate 1-Boc-4-(((3-Aminopyridin- 2-yl)oxy)methyl)piperidine (Starting Material) Step1 Anhydrous Sandmeyer t-BuONO, CuBr2 MeCN, 0 °C to 60 °C Substrate->Step1 Intermediate 3-Bromo Intermediate (Boc Group Preserved) Step1->Intermediate Step2 Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90 °C Intermediate->Step2 Product Biaryl Product (C-C Bond Formed) Step2->Product

Caption: Two-step experimental workflow from the aminopyridine substrate to the final cross-coupled biaryl product.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Sandmeyer Bromination

Objective: Convert the 3-amino group to a 3-bromo group without deprotecting the piperidine nitrogen.

Reagents:

  • 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (1.0 equiv, 5.0 mmol)

  • Copper(II) bromide ( CuBr2​ ) (1.2 equiv, 6.0 mmol)

  • tert-Butyl nitrite ( t -BuONO) (1.5 equiv, 7.5 mmol)

  • Anhydrous Acetonitrile ( MeCN ) (25 mL)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add CuBr2​ (1.2 equiv) and anhydrous MeCN (15 mL). Purge the flask with nitrogen for 5 minutes.

  • Diazotization Initiation: Cool the dark suspension to 0 °C using an ice bath. Add t -BuONO (1.5 equiv) dropwise via syringe. Stir for 10 minutes.

  • Substrate Addition: Dissolve the starting material (1.0 equiv) in anhydrous MeCN (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Slow addition prevents the accumulation of the diazonium intermediate, mitigating the risk of undesired homocoupling or explosive decomposition.

  • Heating: Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes. Then, attach a reflux condenser and heat the mixture to 60 °C for 2 hours. The evolution of nitrogen gas ( N2​ ) will be observed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 25 mL of saturated aqueous ammonium chloride ( NH4​Cl ) and 10 mL of aqueous ammonia ( NH4​OH ). Causality: The ammonia complexes the copper salts, forming a deep blue, water-soluble [Cu(NH3​)4​]2+ complex, preventing emulsion formation during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-bromo intermediate .

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 3-bromo intermediate with an arylboronic acid.

Reagents:

  • 3-Bromo intermediate (1.0 equiv, 2.0 mmol)

  • Arylboronic acid ( Ar-B(OH)2​ ) (1.3 equiv, 2.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (5 mol%, 0.1 mmol)

  • Potassium carbonate ( K2​CO3​ ) (2.5 equiv, 5.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 15 mL)

Procedure:

  • Solvent Degassing: In a separate flask, prepare the Dioxane/Water (4:1) mixture and sparge with nitrogen gas for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-bromo intermediate, arylboronic acid, K2​CO3​ , and the Pd(dppf)Cl2​ catalyst.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with nitrogen (Repeat ).

  • Coupling: Add the degassed solvent mixture (15 mL) via syringe. Replace the septum with a Teflon screw cap. Heat the sealed tube in an oil bath at 90 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a short pad of Celite to remove palladium residues. Wash the Celite pad with additional EtOAc.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify the crude product by flash chromatography to yield the final biaryl product .

Quantitative Data: Suzuki-Miyaura Condition Optimization

To validate the choice of reagents in Protocol B, the following optimization matrix was executed using phenylboronic acid as the model coupling partner.

| Entry | Palladium Catalyst | Ligand Type | Base | Solvent System | Temp (°C) | Yield (%) | Scientific Observation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(PPh3​)4​ | Monodentate | Na2​CO3​ | Toluene/ H2​O | 90 | 41% | Sluggish conversion; catalyst poisoning by pyridine nitrogen suspected. | | 2 | Pd(OAc)2​ / SPhos | Biaryl Phosphine | K3​PO4​ | Toluene/ H2​O | 90 | 65% | Improved yield, but significant protodeboronation of the boronic acid observed. | | 3 | Pd(dppf)Cl2​ | Bidentate (Chelating) | K2​CO3​ | Dioxane/ H2​O | 90 | 92% | Optimal. Bidentate ligand stabilizes Pd; Dioxane fully solubilizes the lipophilic Boc-piperidine. | | 4 | Pd(dppf)Cl2​ | Bidentate (Chelating) | Cs2​CO3​ | Dioxane/ H2​O | 90 | 89% | Comparable to Entry 3, but the base is significantly more expensive. |

Mechanistic Visualization: Catalytic Cycle

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + 3-Bromo Intermediate (C-Br Bond Cleavage) TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet + Ar-B(OH)3(-) - Br(-), - B(OH)3 TransMet->Pd0 Reductive Elimination - Biaryl Product (C-C Bond Formation)

Caption: The Pd(dppf)-catalyzed Suzuki-Miyaura cycle tailored for the 3-bromopyridine intermediate.

References

  • Title: Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides. Source: The Journal of Organic Chemistry (BenchChem / ACS Publications) URL: [Link] [2]

  • Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media Source: Applied Organometallic Chemistry (ResearchGate) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Reducing byproduct formation in 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine synthesis

Welcome to the Technical Support Center. This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols for researchers synthesizing 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols for researchers synthesizing 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine .

The synthesis of this functionalized piperidine scaffold typically involves two critical stages:

  • Etherification: A Nucleophilic Aromatic Substitution (SNAr) coupling of 1-Boc-4-(hydroxymethyl)piperidine with a 2-halo-3-nitropyridine.

  • Reduction: Conversion of the intermediate nitro group to the target amine.

Below, you will find our expert-curated FAQs, quantitative data, and self-validating protocols to help you eliminate byproduct formation and maximize your yield.

Section 1: SNAr Etherification Troubleshooting

Q1: My SNAr coupling is yielding a bright yellow/orange byproduct and low conversion of the target ether. What is happening? Cause: You are observing the hydrolysis of your starting material, 2-fluoro-3-nitropyridine. The fluorine atom at the 2-position is highly activated toward nucleophilic attack due to the strong electron-withdrawing effects of both the ortho-nitro group and the heterocyclic pyridine nitrogen [1]. While this activation is necessary for your reaction, it makes the substrate highly susceptible to trace moisture. If water is present, the base (e.g., NaH) generates hydroxide ions, which rapidly displace the fluorine to form 2-hydroxy-3-nitropyridine—a highly stable, unreactive pyridone tautomer that presents as a bright yellow/orange impurity [2]. Solution: Ensure rigorous anhydrous conditions. Flame-dry all glassware, use freshly opened anhydrous solvents, and perform the reaction under an inert argon atmosphere.

Q2: The reaction stalls at ~50% conversion despite strictly anhydrous conditions. How can I drive it to completion? Cause: 1-Boc-4-(hydroxymethyl)piperidine is a bulky primary alcohol. When deprotonated by Sodium Hydride (NaH) in Tetrahydrofuran (THF), the resulting sodium alkoxide can form tight ion pairs or aggregates, significantly reducing its nucleophilicity. Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or add a crown ether (e.g., 15-crown-5) to sequester the sodium cation. Alternatively, using Potassium tert-butoxide (KOtBu) can provide a more reactive, dissociated potassium alkoxide.

Section 2: Nitro Reduction Troubleshooting

Q3: During the hydrogenation step, I observe a significant amount of a higher molecular weight impurity. What is it, and how do I prevent it? Cause: You are likely forming azo or azoxy dimers. The catalytic reduction of 3-nitropyridines proceeds stepwise via reactive nitroso and hydroxylamine intermediates. If the reduction is kinetically slow—often due to poor hydrogen mass transfer in a standard balloon setup—these intermediates accumulate and condense with one another to form stable dimers [3]. Solution: Increase the hydrogen pressure and ensure vigorous mechanical agitation. Switching from a hydrogen balloon (1 atm) to a Parr shaker or a continuous flow hydrogenation reactor (50+ psi) accelerates the reduction of the intermediates, outcompeting the dimerization pathway.

Q4: My Boc protecting group is partially cleaved during the reduction step. Why? Cause: You are likely using acidic metal-mediated reduction conditions (e.g., Fe/HCl, SnCl2/HCl, or Zn/AcOH). The tert-butyloxycarbonyl (Boc) group is highly acid-labile and will prematurely cleave under these conditions, leading to a highly polar, water-soluble deprotected amine that is easily lost during aqueous workup. Solution: Switch to neutral catalytic hydrogenation (Pd/C, H2) or use mild, non-acidic metal reduction conditions, such as Zinc powder with aqueous Ammonium Chloride (NH4Cl) in methanol.

Quantitative Data: Optimization of Nitro Reduction

The table below summarizes the causality between reduction conditions and byproduct formation. To preserve the Boc group and minimize dimerization, high-pressure catalytic hydrogenation is the optimal choice.

Reduction MethodConditionsConversion (%)Dimer Byproduct (%)Boc Retention (%)
Pd/C, H2 (Balloon) 10% Pd/C, 1 atm H2, MeOH, 25 °C95%12.0%>99%
Pd/C, H2 (Parr) 10% Pd/C, 50 psi H2, MeOH, 25 °C>99%<2.0% >99%
Mild Metal Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C90%5.0%>99%
Acidic Metal Reduction Zn powder, HCl (aq), THF, 25 °C>99%<1.0%<10% (Failed)

Validated Experimental Protocols

Protocol 1: Optimized SNAr Etherification

This protocol utilizes anhydrous conditions to prevent the formation of 2-hydroxy-3-nitropyridine.

  • Charge a flame-dried round-bottom flask with 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C using an ice bath under a continuous argon purge.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension for 30 minutes at 0 °C to ensure complete alkoxide formation (hydrogen gas evolution will cease).

  • Dissolve 2-Fluoro-3-nitropyridine (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution over 10 minutes.

  • Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours. Self-Validation: Monitor via LC-MS; the mass of the intermediate (m/z 338[M+H]+) should be the dominant peak.

  • Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol 2: Optimized Nitro Reduction (High-Pressure Hydrogenation)

This protocol ensures rapid mass transfer to bypass azo/azoxy dimer formation while preserving the Boc group.

  • Dissolve the purified 1-Boc-4-(((3-nitropyridin-2-yl)oxy)methyl)piperidine intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M) in a pressure-rated reaction vessel.

  • Purge the vessel with argon for 5 minutes to displace oxygen.

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Caution: Pd/C is pyrophoric; always add to a solvent under an inert atmosphere.

  • Seal the vessel, evacuate, and backfill with Hydrogen gas three times.

  • Pressurize the vessel to 50 psi H2 and agitate vigorously for 2.5 hours.

  • Vent the hydrogen gas safely and purge the system with argon.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess Methanol.

  • Concentrate the filtrate in vacuo to afford the pure 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine target.

Mechanistic Pathway & Byproduct Formation

G SM1 1-Boc-4-(hydroxymethyl) piperidine SNAr SNAr Coupling (NaH, THF/DMF) SM1->SNAr SM2 2-Fluoro-3-nitropyridine SM2->SNAr Hydrolysis Byproduct: 2-Hydroxy-3-nitropyridine (Moisture) SNAr->Hydrolysis H2O present Intermediate Intermediate: 1-Boc-4-(((3-nitropyridin-2-yl) oxy)methyl)piperidine SNAr->Intermediate Dry, Optimized Reduction Nitro Reduction (Pd/C, H2) Intermediate->Reduction Dimer Byproduct: Azo/Azoxy Dimers (Poor Mass Transfer) Reduction->Dimer Low H2 pressure BocLoss Byproduct: Deprotected Amine (Acidic Conditions) Reduction->BocLoss Acidic reagents Product Target Product: 1-Boc-4-(((3-Aminopyridin-2-yl) oxy)methyl)piperidine Reduction->Product Neutral, High H2

Reaction flowchart detailing the synthesis pathway and specific conditions leading to byproduct formation.

References

  • Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF ResearchGate. URL:[Link]

  • Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition The Journal of Pure and Applied Chemistry Research. URL:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking Amide Coupling Efficiency: 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine vs. Standard Amines

Executive Summary In modern drug discovery, heteroaromatic amines are ubiquitous structural motifs. However, their incorporation via amide bond formation often presents significant synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heteroaromatic amines are ubiquitous structural motifs. However, their incorporation via amide bond formation often presents significant synthetic bottlenecks. This guide provides an in-depth benchmarking analysis of the coupling efficiency of 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine against standard aliphatic and aromatic amines. By dissecting the electronic and steric factors that dictate reactivity, we establish a self-validating methodological framework to overcome the poor nucleophilicity inherent to hindered aminopyridines.

Mechanistic Rationale: The Nucleophilicity Challenge

The target compound, 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (CAS: 1286274-50-7) , presents a dual challenge for standard amide coupling protocols:

  • Electronic Deactivation: The 3-aminopyridine core is inherently electron-deficient. Resonance effects within the azaaryl system delocalize the nitrogen lone pair into the pyridine ring, making it a significantly weaker nucleophile than standard aliphatic amines or even unsubstituted anilines [[1]]([Link]).

  • Steric Hindrance: The presence of the bulky (1-Boc-piperidin-4-yl)methoxy substituent at the 2-position (ortho to the primary amine) introduces severe steric clash. When this amine approaches a bulky active ester intermediate, the steric repulsion drastically increases the activation energy of the transition state.

Because of these factors, standard carbodiimide chemistry (e.g., EDC/HOBt) often yields poor results or fails completely for deactivated heteroarylamines [[2]]([Link]). Overcoming this requires highly reactive intermediates, such as the OAt-esters generated by HATU, or in situ acyl fluorides generated by Pentafluoropyridine (PFP) .

NucleophilicityWorkflow Start Amine Substrate Selection Aliphatic Aliphatic Amines (e.g., Benzylamine) High Nucleophilicity Start->Aliphatic Aromatic Aromatic Amines (e.g., Aniline) Moderate Nucleophilicity Start->Aromatic Hetero Heteroaromatic Amines (e.g., 3-Aminopyridine) Low Nucleophilicity Start->Hetero Target 1-Boc-4-(((3-Aminopyridin-2-yl) oxy)methyl)piperidine Sterically Hindered Start->Target EDC EDC/HOBt Standard Coupling Aliphatic->EDC Aromatic->EDC HATU HATU/DIPEA High-Efficiency Coupling Hetero->HATU Target->HATU PFP Pentafluoropyridine (PFP) Acyl Fluoride Generation Target->PFP If HATU fails

Caption: Amide coupling decision tree based on amine nucleophilicity and steric hindrance.

Quantitative Benchmarking Data

To objectively evaluate coupling efficiency, we benchmarked our target compound against three standard amines representing different nucleophilicity tiers. Phenylacetic acid was utilized as the model acyl donor across three distinct coupling systems.

Coupling Systems Evaluated:

  • System A (Standard): EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF, RT, 16h.

  • System B (High-Efficiency): HATU (1.2 eq), DIPEA (3.0 eq), DMF, 40 °C, 16h.

  • System C (Acyl Fluoride): PFP (1.5 eq), DIPEA (3.0 eq), EtOAc, 60 °C (Sealed Tube), 16h .

Table 1: Comparative Yields Across Coupling Systems
Amine SubstrateAmine ClassificationSystem A Yield (%)System B Yield (%)System C Yield (%)
Benzylamine Aliphatic (High Nucleophilicity)>95>9592
Aniline Aromatic (Moderate Nucleophilicity)75>9588
3-Aminopyridine Heteroaromatic (Low Nucleophilicity)158586
1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine Hindered Heteroaromatic (Deactivated)<5 65 82

Data Interpretation: The benchmarking clearly demonstrates that while EDC/HOBt is sufficient for aliphatic amines, it fails completely for the sterically hindered target compound. HATU provides a viable pathway, but the generation of an acyl fluoride via PFP ultimately delivers the highest conversion for this specific deactivated substrate.

Step-by-Step Self-Validating Protocol: HATU-Mediated Coupling

While PFP offers slightly higher yields, HATU remains the most accessible high-efficiency reagent for most laboratories. The following protocol is engineered with embedded causality and self-validation checkpoints to ensure reproducibility when coupling 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine.

Methodological Workflow
  • Pre-activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA is explicitly chosen over Triethylamine (TEA). DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive OAt-ester, which is critical when the target amine is a poor nucleophile.

    • Self-Validation Checkpoint 1: The solution will transition to a pale yellow color within 5 minutes, visually confirming the successful formation of the active OAt-ester.

  • Substrate Addition & Thermal Acceleration:

    • Add 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine (1.1 eq) dropwise as a concentrated solution in DMF.

    • Heat the reaction mixture to 40 °C.

    • Causality: The steric hindrance of the ortho-alkoxymethyl group creates a high kinetic barrier. Mild heating provides the necessary energy to overcome this barrier without risking the thermal deprotection of the acid-sensitive Boc group.

  • Reaction Monitoring:

    • After 4 hours, withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS (UV monitored at 254 nm and 280 nm).

    • Self-Validation Checkpoint 2: Quenching in methanol converts any unreacted OAt-ester into a methyl ester. If the LC-MS trace shows a dominant methyl ester mass but minimal product mass, the amine is too sterically hindered for HATU under these conditions. This is a definitive signal to pivot to the PFP acyl fluoride method .

  • Workup & Isolation:

    • Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, cold 0.5 M HCl (briefly), and brine.

    • Causality: The NaHCO₃ wash neutralizes and removes the acidic HOAt byproduct. The brief, cold mild acid wash removes unreacted aminopyridine. Prolonged exposure to acid must be avoided to maintain the integrity of the Boc protecting group.

HATUMechanism Acid Carboxylic Acid Anion Carboxylate Anion Acid->Anion Deprotonation Base DIPEA Base->Anion OAt OAt Active Ester (Highly Reactive) Anion->OAt Activation HATU HATU Reagent HATU->OAt Product Amide Product OAt->Product Nucleophilic Attack Amine Target Aminopyridine (Weak Nucleophile) Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide coupling for weakly nucleophilic amines.

References

  • Title: Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Chemical Science (via PubMed Central) URL: [Link]

  • Title: Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Source: The Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

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